1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester
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Overview
Description
Methyl 1-[2-(isopropylamino)-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate is a complex organic compound with a molecular formula of C₁₇H₁₇F₃N₂O₄ . This compound belongs to the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of methyl 1-[2-(isopropylamino)-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The process typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
Methyl 1-[2-(isopropylamino)-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, indole derivatives, including this compound, have shown potential in treating various diseases such as cancer, microbial infections, and neurological disorders . Additionally, it has applications in the pharmaceutical industry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 1-[2-(isopropylamino)-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways . Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 1-[2-(isopropylamino)-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate can be compared with other indole derivatives, such as indole-3-acetic acid and tryptophan . These compounds share a common indole nucleus but differ in their functional groups and biological activities . The unique trifluoroacetyl and isopropylamino groups in this compound contribute to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C17H17F3N2O4 |
---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate |
InChI |
InChI=1S/C17H17F3N2O4/c1-9(2)21-14(23)8-22-7-12(15(24)17(18,19)20)11-5-4-10(6-13(11)22)16(25)26-3/h4-7,9H,8H2,1-3H3,(H,21,23) |
InChI Key |
AWZAILAUGYWBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
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